molecular formula C6H5IS B6281728 3-iodobenzene-1-thiol CAS No. 52274-10-9

3-iodobenzene-1-thiol

Cat. No. B6281728
CAS RN: 52274-10-9
M. Wt: 236.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodobenzene-1-thiol is an important organic compound that is widely used in scientific research and industry. It is a member of the benzene family and contains an iodine atom and a sulfur atom in its structure. The IUPAC name for this compound is 3-iodobenzenethiol . It has a molecular weight of 236.08 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5IS/c7-5-2-1-3-6(8)4-5/h1-4,8H . This indicates that the compound consists of a benzene ring with an iodine atom and a sulfur atom attached to it.


Chemical Reactions Analysis

Thiols, which are also called mercaptans, are analogous to alcohols . They are named in a similar fashion as alcohols except the suffix -thiol is used in place of -ol . The main physical characteristic of thiols is their pungent, disagreeable odor . Since they are incapable of hydrogen bonding, thiols have lower boiling points and are less soluble in water and other polar solvents than alcohols of similar molecular weight .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 236.08 . It is a member of the benzene family and contains an iodine atom and a sulfur atom in its structure. Since they are incapable of hydrogen bonding, thiols have lower boiling points and are less soluble in water and other polar solvents than alcohols of similar molecular weight .

Scientific Research Applications

3-Iodobenzene-1-thiol is widely used in scientific research applications. It is used as a starting material in organic synthesis, as a reagent in biochemistry, and as a model compound in pharmacology. In organic synthesis, it is used as a precursor to a variety of compounds, including 3-iodobenzaldehyde, 3-iodobenzonitrile, and 3-iodobenzyl alcohol. In biochemistry, it is used as a reagent to detect the presence of thiols and to study the reactivity of thiols. In pharmacology, it is used as a model compound to study the structure-activity relationship of drugs.

Mechanism of Action

Target of Action

3-Iodobenzene-1-thiol is a complex molecule that primarily targets C (sp3)–H bond-containing etheric, allylic, and benzylic substrates . These substrates play a crucial role in various biochemical reactions, particularly those involving the formation of carbon-carbon bonds.

Mode of Action

The compound interacts with its targets through a process known as halogen bonding interactions . This interaction results in the formation of an EDA (Electron Donor-Acceptor) complex with iodobenzene . The reaction proceeds on the basis of the in situ generation of a thiyl radical and aryl radical through single electron transfer between the photoexcited thiophenolate anion and aryl iodide EDA complex .

Biochemical Pathways

The affected pathway involves the activation and thiolation of C (sp3)–H bonds . This process leads to the formation of a C (sp3) centred-radical by aryl radical-mediated hydrogen atom transfer . The thiolation products are then delivered via a radical–radical cross-coupling with the thiyl radical .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the thiolation of C (sp3)–H bond-containing substrates . This leads to the formation of new carbon-sulfur bonds, which can significantly alter the chemical properties of the substrates and influence their participation in further biochemical reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of potassium hydroxide (KOH) is necessary for the formation of the EDA complex with iodobenzene . Additionally, the reaction requires photoexcitation, indicating that light conditions may also play a role

Advantages and Limitations for Lab Experiments

The main advantage of using 3-iodobenzene-1-thiol in lab experiments is its availability. It can be easily synthesized from commercially available materials, and is relatively inexpensive. However, there are some limitations to using this compound in lab experiments. It is not very stable and can easily degrade, and it is also not very soluble in water, which can make it difficult to work with.

Future Directions

There are a number of potential future directions for research on 3-iodobenzene-1-thiol. One potential direction is to explore its potential therapeutic applications, as it has been found to have anti-inflammatory and antioxidant properties. Another potential direction is to study its mechanism of action in greater detail, as this is still not well understood. Additionally, further research could be done to explore its potential use as a reagent in biochemistry and organic synthesis. Finally, research could be done to explore the possibility of using this compound as a starting material for the synthesis of other compounds.

Synthesis Methods

3-Iodobenzene-1-thiol can be synthesized in a two-step process. The first step involves the reaction of aniline and sulfur dichloride, which yields a thiophenol intermediate. This intermediate is then reacted with iodine in the presence of a catalyst to yield this compound. This synthesis method is reliable and efficient, and has been used in a variety of studies.

Safety and Hazards

The safety data sheet for iodobenzene, a related compound, indicates that it is a combustible liquid and harmful if swallowed . It advises to keep away from heat/sparks/open flames/hot surfaces, to wash skin thoroughly after handling, and to not eat, drink or smoke when using this product .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-iodobenzene-1-thiol can be achieved through the substitution reaction of 3-nitrobenzene-1-thiol with iodine in the presence of a reducing agent.", "Starting Materials": [ "3-nitrobenzene-1-thiol", "Iodine", "Reducing agent (e.g. sodium sulfite, sodium thiosulfate)" ], "Reaction": [ "Dissolve 3-nitrobenzene-1-thiol in a suitable solvent (e.g. ethanol)", "Add iodine and reducing agent to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitated product", "Wash the product with water and recrystallize from a suitable solvent (e.g. ethanol)" ] }

CAS RN

52274-10-9

Molecular Formula

C6H5IS

Molecular Weight

236.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.